Chrysin

Catalog No.
S548665
CAS No.
480-40-0
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysin

CAS Number

480-40-0

Product Name

Chrysin

IUPAC Name

5,7-dihydroxy-2-phenylchromen-4-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8,16-17H

InChI Key

RTIXKCRFFJGDFG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

57Dihydroxyflavone; NP005901; NP 005901; NP-005901; Galangin flavanone.

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

The exact mass of the compound Chrysin is 254.05791 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407436. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Chrysin (5,7-dihydroxyflavone) is a natural flavone characterized by a resorcinol-type A-ring and a completely unsubstituted B-ring. For procurement and material selection, its value is defined by its high lipophilicity (LogP ~2.87–3.44), its function as a stable bidentate metal chelator via the 5-hydroxy and 4-oxo groups, and its role as a clean synthetic scaffold. Because it lacks B-ring hydroxyl groups, it avoids the rapid oxidative degradation typical of highly hydroxylated flavonoids like quercetin. This structural simplicity makes chrysin a preferred starting material for synthesizing advanced flavonoid derivatives, metalloflavonoid complexes, and lipid-based formulations where chemical stability and predictable reactivity are paramount [1].

Substituting chrysin with closely related flavones like apigenin (5,7,4'-trihydroxyflavone) or quercetin (3,3',4',5,7-pentahydroxyflavone) introduces unwanted reactive sites that complicate downstream processing. The presence of a 4'-hydroxyl in apigenin or a catechol moiety in quercetin necessitates complex protection-deprotection strategies during B-ring derivatization and leads to rapid auto-oxidation during transition metal complexation. Furthermore, the higher hydrophilicity of these substituted analogs drastically alters partition coefficients, rendering them incompatible with lipid-based encapsulation protocols optimized for chrysin's specific lipophilic profile [1].

Precursor Suitability: Protecting-Group-Free B-Ring Derivatization

Chrysin features an unsubstituted B-ring, distinguishing it from analogs like apigenin (one B-ring OH) and quercetin (two B-ring OHs). In synthetic workflows targeting novel B-ring modified flavones, the absence of these hydroxyls means chrysin does not require the selective protection and deprotection steps mandatory for apigenin or quercetin. This structural advantage eliminates at least two synthetic steps, directly improving overall yield and reducing reagent overhead in medicinal chemistry pipelines [1].

Evidence DimensionRequired protection/deprotection steps for B-ring derivatization
Target Compound DataChrysin: 0 steps (unsubstituted B-ring)
Comparator Or BaselineApigenin/Quercetin: ≥2 steps (requires hydroxyl protection)
Quantified DifferenceEliminates at least 2 synthetic steps
ConditionsStandard electrophilic aromatic substitution or cross-coupling of the B-ring

Streamlines the synthesis of novel flavonoid derivatives, lowering reagent costs and improving overall yield for medicinal chemistry pipelines.

Metal Complexation: Avoidance of Auto-Oxidation

When used as a bidentate ligand for transition metal complexes (e.g., Ru, Zn, Cu), chrysin coordinates cleanly via its 5-hydroxy and 4-oxo groups. Unlike quercetin, which contains a highly reactive 3',4'-dihydroxy (catechol) B-ring that undergoes rapid auto-oxidation in the presence of transition metals, chrysin remains stable. This stability allows for the reproducible synthesis of well-defined 1:2 or 1:3 metal-ligand complexes without the oxidative degradation byproducts that typically contaminate quercetin-based coordination reactions [1].

Evidence DimensionLigand stability during transition metal coordination
Target Compound DataChrysin: Stable complexation without B-ring oxidation
Comparator Or BaselineQuercetin: Rapid auto-oxidation of the catechol B-ring
Quantified DifferenceYields high-purity complexes free of oxidative degradation byproducts
ConditionsCoordination with Ru(II), Zn(II), or Cu(II) in standard solvent systems

Ensures high-purity, reproducible synthesis of metalloflavonoid complexes for catalytic or materials science applications.

Formulation Compatibility: High Lipophilicity for Lipid Nanocarriers

Chrysin exhibits a significantly higher partition coefficient than heavily hydroxylated flavonoids, with measured LogP values ranging from 2.87 to 3.44. In contrast, quercetin demonstrates a much lower LogP of approximately 1.98. This ~1.0 to 1.4 log unit difference in lipophilicity dramatically increases chrysin's affinity for lipid-based matrices, such as medium-chain triglyceride (MCT) nanoemulsions and liposomes, resulting in superior encapsulation efficiencies compared to more hydrophilic in-class substitutes [1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataChrysin: LogP ~ 2.87 - 3.44
Comparator Or BaselineQuercetin: LogP ~ 1.98
Quantified Difference~1.0 - 1.4 log unit higher lipophilicity
ConditionsStandard octanol/water partition modeling and experimental validation

Drives selection for lipid-based nanocarriers where higher lipophilicity is required to maximize encapsulation efficiency and formulation stability.

Enzymatic Benchmarking: Aromatase (CYP19) Inhibition

In biochemical assays evaluating human placental aromatase (CYP19) inhibition, chrysin demonstrates potent activity with an IC50 of approximately 1.1 to 7.0 µM. This is vastly superior to structurally related flavanones like naringenin, which exhibit IC50 values greater than 65 µM. While apigenin also shows high potency, chrysin's unique combination of high inhibitory activity and an unsubstituted B-ring makes it a distinct, highly reliable non-steroidal positive control for aromatase inhibition screening panels[1].

Evidence DimensionAromatase (CYP19) Inhibition IC50
Target Compound DataChrysin: 1.1 - 7.0 µM
Comparator Or BaselineNaringenin (Flavanone benchmark): >65 µM
Quantified Difference>10-fold higher inhibitory potency
ConditionsIn vitro human placental aromatase or H295R cell assays

Establishes Chrysin as a highly active, non-steroidal positive control or baseline scaffold in endocrine and aromatase inhibition assays.

Precursor for Advanced Flavonoid Synthesis

Due to its unsubstituted B-ring, chrysin is the optimal starting material for synthesizing B-ring modified flavone derivatives, eliminating the need for complex protection/deprotection steps [1].

Ligand for Metalloflavonoid Coordination

Chrysin's lack of a reactive catechol moiety prevents auto-oxidation during metal complexation, making it ideal for synthesizing high-purity ruthenium, zinc, or copper complexes for catalytic or therapeutic research [2].

Active Payload for Lipid-Based Nanocarriers

The high lipophilicity (LogP > 2.8) of chrysin makes it a preferred candidate for encapsulation in medium-chain triglyceride nanoemulsions and liposomal formulations, where it outperforms more hydrophilic flavonoids like quercetin[3].

Reference Standard in CYP19 Aromatase Assays

With an IC50 in the low micromolar range, chrysin serves as a reliable, non-steroidal positive control for evaluating novel aromatase inhibitors in biochemical and cell-based screening panels [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 Da

Monoisotopic Mass

254.05790880 Da

Heavy Atom Count

19

LogP

3.52 (LogP)

Appearance

Solid powder

Melting Point

285.50 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3CN01F5ZJ5

Other CAS

480-40-0

Metabolism Metabolites

Chrysin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

Chrysin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Jiang Y, Gong FL, Zhao GB, Li J. Chrysin suppressed inflammatory responses and the inducible nitric oxide synthase pathway after spinal cord injury in rats. Int J Mol Sci. 2014 Jul 10;15(7):12270-9. doi: 10.3390/ijms150712270. PubMed PMID: 25014398.
2: Warat M, Szliszka E, Korzonek-Szlacheta I, Król W, Czuba ZP. Chrysin, Apigenin and Acacetin Inhibit Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor-1 (TRAIL-R1) on Activated RAW264.7 Macrophages. Int J Mol Sci. 2014 Jun 27;15(7):11510-22. doi: 10.3390/ijms150711510. PubMed PMID: 24979133.
3: Kilic T, Ciftci O, Cetin A, Kahraman H. Preventive Effect of Chrysin on Bleomycin-Induced Lung Fibrosis in Rats. Inflammation. 2014 Jun 29. [Epub ahead of print] PubMed PMID: 24973983.
4: Darwish HA, Arab HH, Abdelsalam RM. Chrysin alleviates testicular dysfunction in adjuvant arthritic rats via suppression of inflammation and apoptosis: Comparison with celecoxib. Toxicol Appl Pharmacol. 2014 Jun 14;279(2):129-140. doi: 10.1016/j.taap.2014.05.018. [Epub ahead of print] PubMed PMID: 24932515.
5: Ahad A, Ganai AA, Mujeeb M, Siddiqui WA. Chrysin, an anti-inflammatory molecule, abrogates renal dysfunction in type 2 diabetic rats. Toxicol Appl Pharmacol. 2014 Aug 15;279(1):1-7. doi: 10.1016/j.taap.2014.05.007. Epub 2014 May 18. PubMed PMID: 24848621.
6: Kandhare AD, Shivakumar V, Rajmane A, Ghosh P, Bodhankar SL. Evaluation of the neuroprotective effect of chrysin via modulation of endogenous biomarkers in a rat model of spinal cord injury. J Nat Med. 2014 Jul;68(3):586-603. doi: 10.1007/s11418-014-0840-1. Epub 2014 May 1. PubMed PMID: 24789169.
7: Li R, Zang A, Zhang L, Zhang H, Zhao L, Qi Z, Wang H. Chrysin ameliorates diabetes-associated cognitive deficits in Wistar rats. Neurol Sci. 2014 Apr 16. [Epub ahead of print] PubMed PMID: 24737349.
8: Feng X, Qin H, Shi Q, Zhang Y, Zhou F, Wu H, Ding S, Niu Z, Lu Y, Shen P. Chrysin attenuates inflammation by regulating M1/M2 status via activating PPARγ. Biochem Pharmacol. 2014 Jun 15;89(4):503-14. doi: 10.1016/j.bcp.2014.03.016. Epub 2014 Apr 2. PubMed PMID: 24704474.
9: Zheng H, Li S, Pu Y, Lai Y, He B, Gu Z. Nanoparticles generated by PEG-Chrysin conjugates for efficient anticancer drug delivery. Eur J Pharm Biopharm. 2014 Aug;87(3):454-60. doi: 10.1016/j.ejpb.2014.03.011. Epub 2014 Mar 29. PubMed PMID: 24691159.
10: Jiang B, Zhao A, Miao J, Chang P, Chen H, Pan W, Lin C. Molecular docking and reaction kinetic studies of chrysin binding to serum albumin. Nat Prod Commun. 2014 Feb;9(2):195-200. PubMed PMID: 24689288.

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